molecular formula C3H8IN B8506667 1-Iodo-N,N-dimethylmethanamine

1-Iodo-N,N-dimethylmethanamine

Cat. No.: B8506667
M. Wt: 185.01 g/mol
InChI Key: VWCCXXIHYWIBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-N,N-dimethylmethanamine (chemical formula: C₃H₉IN₂) is a tertiary amine featuring an iodine atom attached to the central carbon of a methanamine backbone, with two methyl groups bonded to the nitrogen atom. For instance, alkylation reactions involving iodine-containing reagents (e.g., ethyl iodide in ) are commonly employed to introduce iodine substituents into amine frameworks .

Properties

Molecular Formula

C3H8IN

Molecular Weight

185.01 g/mol

IUPAC Name

1-iodo-N,N-dimethylmethanamine

InChI

InChI=1S/C3H8IN/c1-5(2)3-4/h3H2,1-2H3

InChI Key

VWCCXXIHYWIBTD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-N,N-dimethylmethanamine can be synthesized through the iodination of N,N-dimethylmethanamine. One common method involves the reaction of N,N-dimethylmethanamine with iodine in the presence of a base such as potassium carbonate (K2CO3) or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds at room temperature and yields the desired product with high efficiency .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions is optimized for cost-effectiveness, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include azides, nitriles, and other substituted amines.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-N,N-dimethylmethanamine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in various organic transformations.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-iodo-N,N-dimethylmethanamine exerts its effects depends on the specific reaction or application. Generally, the iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The dimethyl groups can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Table 1: Comparative Properties of N,N-Dimethylmethanamine Derivatives

Compound Molecular Weight (g/mol) Halogen Substituent Key Properties References
This compound 212.03 Iodine High molecular weight; expected low water solubility due to iodine’s hydrophobicity
(Anthracen-9-yl)-N,N-dimethylmethanamine 263.35 None Extended aromatic system; HOMO-LUMO gap: ~4.5 eV (calculated via TDDFT)
1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine 200.68 Chlorine Pyridine ring enhances planarity; moderate solubility in polar solvents
N,N-Dimethyl-4-iodophentermine 345.22 Iodine Aromatic iodine substituent; used in receptor-targeting pharmaceuticals

Key Observations :

  • Halogen Effects: Iodine increases molecular weight and reduces water solubility compared to non-halogenated analogs like (anthracen-9-yl)-N,N-dimethylmethanamine .
  • Aromatic vs. Aliphatic Systems : Chlorinated pyridine derivatives (e.g., 1-(6-chloropyridin-3-yl)-N,N-dimethylmethanamine) exhibit planar structures that enhance π-π interactions, unlike aliphatic iodine derivatives .

Industrial and Pharmaceutical Relevance

  • Pharmaceuticals : Iodinated amines are critical in radiopharmaceuticals (e.g., iodine-131 labeling) and receptor-targeting drugs .

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